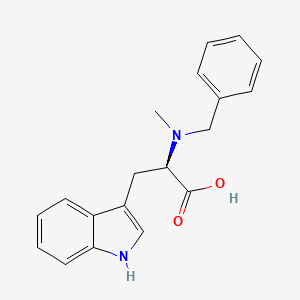

N-Methyl-N-(phenylmethyl)-D-tryptophan

Description

N-Methyl-N-(phenylmethyl)-D-tryptophan is a synthetic compound that belongs to the class of tryptophan derivatives. Tryptophan is an essential amino acid that serves as a precursor for various bioactive compounds, including serotonin and melatonin. The modification of tryptophan by introducing a methyl group and a phenylmethyl group results in this compound, which exhibits unique chemical and biological properties.

Properties

Molecular Formula |

C19H20N2O2 |

|---|---|

Molecular Weight |

308.4 g/mol |

IUPAC Name |

(2R)-2-[benzyl(methyl)amino]-3-(1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C19H20N2O2/c1-21(13-14-7-3-2-4-8-14)18(19(22)23)11-15-12-20-17-10-6-5-9-16(15)17/h2-10,12,18,20H,11,13H2,1H3,(H,22,23)/t18-/m1/s1 |

InChI Key |

SSWPMPCJKBCGJZ-GOSISDBHSA-N |

Isomeric SMILES |

CN(CC1=CC=CC=C1)[C@H](CC2=CNC3=CC=CC=C32)C(=O)O |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(CC2=CNC3=CC=CC=C32)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(phenylmethyl)-D-tryptophan typically involves the following steps:

Protection of the Amino Group: The amino group of D-tryptophan is protected using a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group.

Methylation: The protected D-tryptophan is then subjected to methylation using a methylating agent, such as methyl iodide, in the presence of a base like sodium hydride.

Benzylation: The methylated intermediate is further reacted with benzyl chloride in the presence of a base to introduce the phenylmethyl group.

Deprotection: The protecting group is removed to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors and advanced purification techniques, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(phenylmethyl)-D-tryptophan can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced derivatives with altered functional groups.

Substitution: Substituted derivatives with new alkyl or aryl groups.

Scientific Research Applications

N-Methyl-N-(phenylmethyl)-D-tryptophan has various scientific research applications, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Studied for its potential role in modulating biological pathways involving tryptophan derivatives.

Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for bioactive compounds.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Methyl-N-(phenylmethyl)-D-tryptophan involves its interaction with specific molecular targets and pathways. The compound may act as a precursor for the synthesis of bioactive molecules, influencing various physiological processes. The exact molecular targets and pathways involved may include enzymes and receptors related to tryptophan metabolism.

Comparison with Similar Compounds

Similar Compounds

N-Methyl-D-tryptophan: Lacks the phenylmethyl group, resulting in different chemical and biological properties.

N-Phenylmethyl-D-tryptophan: Lacks the methyl group, leading to variations in reactivity and function.

Uniqueness

N-Methyl-N-(phenylmethyl)-D-tryptophan is unique due to the presence of both the methyl and phenylmethyl groups, which confer distinct chemical and biological characteristics

Biological Activity

N-Methyl-N-(phenylmethyl)-D-tryptophan is a modified derivative of tryptophan, a key amino acid involved in various biological processes. This compound has garnered attention for its potential biological activities, particularly in the context of immunomodulation and cancer therapy. The following sections detail its biological activity, including mechanisms of action, case studies, and relevant research findings.

-

Indoleamine 2,3-dioxygenase (IDO) Inhibition :

- This compound is known to inhibit IDO, an enzyme that plays a crucial role in the kynurenine pathway. This inhibition is significant as it can affect tumor growth and immune response.

- Studies indicate that this compound can reduce the viability of cancer stem cells (CD133+) within the tumor microenvironment, thereby enhancing apoptosis and necrosis in tumor cells .

-

Cytokine Modulation :

- The compound has been shown to modulate various cytokines involved in immune responses. For instance, it significantly reduces the expression of TGF-β and RANTES while enhancing pro-inflammatory cytokines like IL-12 .

- This modulation suggests that this compound may enhance anti-tumor immunity by shifting the balance from a regulatory to an inflammatory immune response.

Table 1: Summary of Key Findings on this compound

Case Studies

- Preclinical Trials :

- Immunological Assessments :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.